4-[4-(hexyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
The compound 4-[4-(Hexyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic molecule with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Hexyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,4-c]pyrazole core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and specific reaction conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Hexyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the pyrrolo[3,4-c]pyrazole core can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
4-[4-(Hexyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a drug or a biochemical tool.
Mechanism of Action
The mechanism of action of 4-[4-(Hexyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(6-Acryloxy-hex-1-yl-oxy)phenyl 4-(hexyloxy)benzoate: This compound shares some structural similarities but differs in its functional groups and overall structure.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)-phenol: Another compound with a similar hexyloxyphenyl group but different core structure.
Uniqueness
4-[4-(Hexyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one: is unique due to its combination of functional groups and the pyrrolo[3,4-c]pyrazole core, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C31H33N3O3 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
4-(4-hexoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C31H33N3O3/c1-2-3-4-10-21-37-24-17-15-23(16-18-24)30-27-28(25-13-8-9-14-26(25)35)32-33-29(27)31(36)34(30)20-19-22-11-6-5-7-12-22/h5-9,11-18,30,35H,2-4,10,19-21H2,1H3,(H,32,33) |
InChI Key |
FLMHQEXWMIAAHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=CC=C4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
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